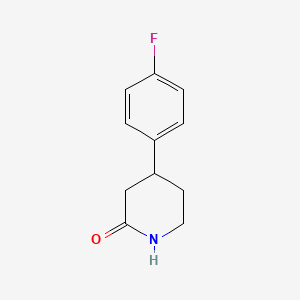

4-(4-Fluorophenyl)piperidin-2-one

Description

Properties

Molecular Formula |

C11H12FNO |

|---|---|

Molecular Weight |

193.22 g/mol |

IUPAC Name |

4-(4-fluorophenyl)piperidin-2-one |

InChI |

InChI=1S/C11H12FNO/c12-10-3-1-8(2-4-10)9-5-6-13-11(14)7-9/h1-4,9H,5-7H2,(H,13,14) |

InChI Key |

ZFPJUFFJJVBOLN-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(=O)CC1C2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

This method involves hydrogenating the 1,2,3,6-tetrahydropyridine precursor to yield the saturated piperidin-2-one ring.

Procedure:

Key Advantages:

-

High yield due to selective reduction of the tetrahydropyridine ring.

Cyclization of 3-(4-Fluorophenyl)glutaric Acid Derivatives

Reaction Overview

This two-step process converts glutaric acid intermediates into the piperidin-2-one core.

Procedure:

-

Formation of Piperidin-2-one Precursor :

-

Debenzylation :

Key Advantages:

Condensation of p-Fluorobenzaldehyde with Diethyl Malonate

Reaction Overview

This method employs a Mannich-like condensation to construct the piperidin-2-one skeleton.

Procedure:

Key Advantages:

-

Utilizes inexpensive aldehydes and malonates.

Reductive Amination of 4-Fluorophenyl-Substituted Ketones

Reaction Overview

This method reduces ketones to secondary amines, followed by cyclization.

Procedure:

Key Advantages:

Microwave-Assisted Synthesis

Reaction Overview

Microwave irradiation accelerates cyclization steps, improving efficiency.

Procedure:

Key Advantages:

Enzymatic Resolution for Stereoselective Synthesis

Reaction Overview

Lipases or esterases resolve racemic mixtures to obtain enantiomerically pure product.

Procedure:

Key Advantages:

Comparative Analysis of Methods

Industrial-Scale Considerations

-

Catalyst Recycling : Pd(OH)₂ from Method 1 can be recovered via filtration, reducing costs.

-

Solvent Selection : Methanol and toluene are preferred for their low toxicity and ease of removal.

-

Byproduct Management : Fluorine-containing byproducts require specialized disposal to prevent environmental contamination.

Emerging Trends

Chemical Reactions Analysis

Reduction Reactions

The ketone group at position 2 undergoes selective reduction to form secondary alcohols or amines:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ketone → Alcohol | NaBH₄, MeOH, 0–25°C, 2–4 hr | 4-(4-Fluorophenyl)piperidin-2-ol | 75–85% | |

| Ketone → Amine | LiAlH₄, THF, reflux, 6–8 hr | 4-(4-Fluorophenyl)piperidine-2-amine | 60–70% |

Key Observations :

-

NaBH₄ selectively reduces the ketone to an alcohol without affecting the fluorophenyl group.

-

LiAlH₄ facilitates reductive amination in the presence of ammonia or primary amines.

Nucleophilic Acyl Substitution

The ketone participates in nucleophilic substitutions under acidic or basic conditions:

Mechanistic Insight :

-

The ketone’s electrophilic carbonyl carbon reacts with nucleophiles (e.g., amines, alcohols) via tetrahedral intermediate formation .

Coupling Reactions

The fluorophenyl group enables cross-coupling via Suzuki-Miyaura or Ullmann reactions:

Notable Example :

-

Coupling with 3,4-methylenedioxyphenol under Pd catalysis yields intermediates for CNS-active compounds .

Ring-Opening and Lactamization

The piperidinone ring undergoes controlled cleavage and reclosure:

Applications :

Fluorophenyl-Specific Reactions

The para-fluorine substituent directs electrophilic aromatic substitution (EAS):

Regioselectivity :

Mechanistic Pathways

Key reaction mechanisms include:

-

Reductive Amination : LiAlH₄ reduces the ketone to an imine intermediate, followed by further reduction to the amine.

-

Nucleophilic Acyl Substitution : Protonation of the carbonyl oxygen enhances electrophilicity, enabling attack by nucleophiles .

-

Radical Pathways : Under photoredox conditions (e.g., Mes-Acr-Ph⁺), single-electron oxidation initiates C–N bond formation .

Stability and Side Reactions

Scientific Research Applications

Pharmaceutical Applications

Antidepressants and Antipsychotics

One of the prominent applications of 4-(4-Fluorophenyl)piperidin-2-one is in the synthesis of antidepressants. It serves as an intermediate in the production of paroxetine, a selective serotonin reuptake inhibitor (SSRI) used to treat depression and anxiety disorders. The fluorine atom in the para position enhances the pharmacological properties of the compound by improving its binding affinity to serotonin transporters, thus increasing its efficacy in clinical settings .

Orexin Receptor Antagonists

Research indicates that derivatives of this compound can function as orexin receptor antagonists. These compounds have potential therapeutic applications in treating sleep disorders and obesity by modulating orexin signaling pathways, which are critical for regulating wakefulness and appetite .

Dihydrofolate Reductase Inhibition

A recent study highlighted the compound's structural modifications leading to increased inhibitory activity against dihydrofolate reductase (DHFR), an enzyme involved in folate metabolism. The study utilized both in vitro assays and in silico molecular docking to evaluate the binding affinity of synthesized compounds to DHFR, suggesting that this compound derivatives could be developed as novel therapeutics for cancer and tuberculosis treatment .

Structure-Activity Relationship (SAR) Analysis

The compound has been included in SAR studies that assess how different structural modifications impact biological activity. This research is crucial for guiding the design of new drugs with improved potency and selectivity against specific targets, such as DHFR or orexin receptors .

Case Studies

Case Study 1: Paroxetine Development

In a comprehensive study on paroxetine synthesis, researchers demonstrated how intermediates like this compound are critical for producing high-purity final products. The efficiency of these synthetic methods directly impacts the availability and cost-effectiveness of antidepressant medications .

Case Study 2: Orexin Receptor Antagonists

Another research initiative focused on developing orexin receptor antagonists from piperidine derivatives showed promising results in preclinical models. These studies revealed that modifications to the piperidine ring could significantly alter receptor binding profiles and biological activity, paving the way for new treatments for sleep disorders .

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)piperidin-2-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as beta-secretase 1, which is involved in the pathogenesis of Alzheimer’s disease . The compound’s fluorophenyl group enhances its binding affinity to these targets, leading to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen Substitutions

1-(4-Chlorophenyl)piperidin-2-one (CAS 27471-37-0)

- Structural Differences : The fluorine atom in 4-(4-fluorophenyl)piperidin-2-one is replaced with chlorine.

- Impact on Properties: Chlorine’s larger atomic size and higher lipophilicity may enhance membrane permeability but could reduce metabolic stability compared to fluorine. No direct biological activity data is reported for this analogue, though halogen substitution often influences target affinity .

4-[5-(4-Fluorophenyl)-4-pyridine-4-yl-1H-pyrrol-2-yl]-1-methyl-piperidine-4-ol

- Structural Differences : Incorporates a hydroxyl group at the 4-position of piperidine and a pyridine-pyrrole substituent.

- Biological Activity : Exhibits potent inhibition of p38α kinase (IC50 = 0.13 µM), attributed to the hydroxyl group’s hydrogen-bonding capability and the extended aromatic system’s planar geometry. This highlights the importance of substituent positioning for activity .

Heterocyclic Derivatives with Fluorophenyl Moieties

4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl-pyrazolyl)thiazole (Compound 5)

- Structural Features : Combines thiazole, pyrazole, and triazole rings with dual 4-fluorophenyl groups.

- Crystallography : The compound adopts a triclinic crystal system (space group P 1) with one fluorophenyl group perpendicular to the planar core. This conformation may influence packing efficiency and solubility compared to the simpler piperidin-2-one structure .

Oxazol-5(4H)-one Derivatives (e.g., CHEMBL1972440)

- Structural Similarity : Shares 76.19% similarity with this compound.

- Biological Activity: Displays antiproliferative effects in NCI60 assays (pIC50 ~5–7), suggesting that heterocyclic ring systems (oxazolone vs. piperidinone) modulate target selectivity and potency .

Piperazine and Azetidinone Analogues

4-(4-(4-Fluorophenyl)piperazin-1-yl)benzaldehyde Derivatives

- Structural Differences : Replaces the piperidin-2-one core with a piperazine ring linked to a benzaldehyde group.

- Synthetic Utility : Used to synthesize thiazolylhydrazone derivatives with acetylcholinesterase (AChE) inhibitory activity. The piperazine moiety enhances solubility but may reduce blood-brain barrier penetration compared to piperidin-2-one derivatives .

Azetidin-2-one Metabolites of Ezetimibe

- Example : (3R,4S)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)propyl)-4-(4-hydroxyphenyl)azetidin-2-one.

- Biotransformation: Produced via fungal metabolism, these compounds retain the fluorophenyl group but feature a smaller azetidinone ring.

Table 1. Structural and Pharmacological Properties of Selected Analogues

Biological Activity

4-(4-Fluorophenyl)piperidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This piperidine derivative has been studied for its potential therapeutic applications, particularly in the fields of oncology, infectious diseases, and pain management. This article synthesizes recent findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and structure-activity relationships (SAR).

| Property | Value |

|---|---|

| Molecular Formula | C11H12FN |

| Molecular Weight | 191.22 g/mol |

| IUPAC Name | This compound |

| InChI Key | HZJZVQJXKQZBKT-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(CC1)C2=CC=C(C=C2)F |

The biological activity of this compound primarily involves its interaction with various receptors and enzymes:

- Opioid Receptors : Research indicates that derivatives of this compound exhibit selective affinity for delta-opioid receptors, suggesting potential anxiolytic and antidepressant effects. These interactions may modulate pain pathways and mood regulation, making it a candidate for pain management therapies .

- Dihydrofolate Reductase (DHFR) Inhibition : The compound has been evaluated for its inhibitory activity against DHFR, an enzyme critical in folate metabolism and DNA synthesis. In vitro studies have shown that related piperidine compounds can inhibit DHFR with IC₅₀ values ranging from 13.70 µM to 47.30 µM, indicating their potential as anticancer agents .

- Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups enhances its efficacy .

In Vitro Studies

The following table summarizes the biological activities observed in various studies:

| Activity Type | Target | IC₅₀ / MIC Values | Comments |

|---|---|---|---|

| Opioid Receptor | Delta-opioid receptors | Not specified | Potential anxiolytic and antidepressant effects |

| DHFR Inhibition | Dihydrofolate reductase | 13.70 - 47.30 µM | Significant inhibition observed |

| Antibacterial | Staphylococcus aureus | MIC comparable to ciprofloxacin | Effective against various pathogens |

| Antiparasitic | Malaria parasites | Not specified | Modifications enhance metabolic stability |

Case Studies

- Opioid Receptor Affinity Study : A study demonstrated that derivatives of this compound showed selective affinity for delta-opioid receptors, indicating potential use in treating mood disorders and chronic pain .

- DHFR Inhibition Study : Research highlighted the effectiveness of similar piperidine derivatives as DHFR inhibitors, providing a basis for their development as anticancer therapeutics .

- Antimicrobial Efficacy Study : Compounds related to this structure exhibited significant antimicrobial activity, with MIC values comparable to established antibiotics such as ciprofloxacin against various bacterial strains .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the piperidine ring significantly influence the biological activity of the compound:

- Electron-Withdrawing Groups : The presence of fluorine enhances binding affinity to biological targets.

- Substituent Variations : Different substituents on the piperidine ring can either enhance or reduce activity against specific targets, highlighting the importance of careful structural design in drug development.

Q & A

Q. What are the recommended synthetic methodologies for 4-(4-Fluorophenyl)piperidin-2-one, and how can reaction conditions be optimized?

Synthesis often involves catalytic cyclization or condensation reactions. For example, piperidinone derivatives can be synthesized using acid-catalyzed cyclization of precursor amines or ketones. A related method employs p-toluenesulfonic acid as a catalyst in one-step reactions involving aldehydes and thiourea, achieving high yields under reflux conditions (e.g., 80°C, 6–8 hours) . Optimization should focus on solvent selection (e.g., ethanol or DMF), temperature control, and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the compound from byproducts.

Q. How can structural characterization of this compound be performed to confirm its identity?

Key techniques include:

- X-ray crystallography : Use SHELXL for refinement of crystallographic data, especially for resolving bond lengths and angles. Ensure high-resolution data collection (e.g., Mo-Kα radiation, λ = 0.71073 Å) and validate results with R-factor metrics (<5%) .

- NMR spectroscopy : Analyze ¹H and ¹³C spectra to confirm the fluorophenyl and piperidinone moieties. For example, the 4-fluorophenyl group typically shows a doublet in the aromatic region (δ 7.2–7.4 ppm) due to coupling with fluorine .

- Mass spectrometry : High-resolution MS (HRMS) can confirm the molecular ion peak (e.g., m/z calculated for C₁₁H₁₁FNO: 192.0824) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Refer to Safety Data Sheets (SDS) for piperidinone derivatives, which highlight:

- Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Waste disposal : Segregate chemical waste and collaborate with certified disposal agencies to prevent environmental contamination .

Advanced Research Questions

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

Employ in silico tools like molecular docking (AutoDock Vina) and ADMET prediction (SwissADME) to assess:

Q. How should researchers resolve contradictions in crystallographic data for this compound?

Contradictions may arise from twinning or poor data resolution. Strategies include:

Q. What experimental approaches can elucidate the pharmacological activity of this compound?

Design in vitro assays targeting receptors where piperidinone derivatives show affinity (e.g., serotonin or dopamine receptors). For example:

Q. How can analytical method validation ensure accuracy in quantifying this compound in complex mixtures?

Validate HPLC methods using parameters from pharmacopeial standards:

How can the FINER criteria improve the design of research questions for studying this compound?

Apply the FINER framework:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.